[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine;hydrochloride
Description
Chemical Structure and Properties [2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine hydrochloride (CAS: 59488-39-0) is a pyridine-based compound with a methanamine group attached to the 4-position of the pyridine ring. The 2-position of the pyridine is substituted with a 4-ethoxyphenoxy group, imparting unique electronic and steric properties. The hydrochloride salt enhances its solubility in polar solvents, which is critical for pharmaceutical applications.
Properties
IUPAC Name |
[2-(4-ethoxyphenoxy)pyridin-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-2-17-12-3-5-13(6-4-12)18-14-9-11(10-15)7-8-16-14;/h3-9H,2,10,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFMARGZPBLEGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=NC=CC(=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine;hydrochloride typically involves the following steps:
Formation of the Ethoxyphenoxy Intermediate: The reaction begins with the ethylation of phenol to form 4-ethoxyphenol.
Coupling with Pyridine: The 4-ethoxyphenol is then coupled with a pyridine derivative under basic conditions to form 2-(4-ethoxyphenoxy)pyridine.
Introduction of the Methanamine Group:
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the methanamine group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Reduced pyridine derivatives, amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology:
Proteomics Research: The compound is used in the study of protein interactions and functions.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
Medicine:
Drug Development: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It can be used in the formulation of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of [2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In proteomics research, it can interact with proteins, altering their structure and function, which provides valuable information about protein-protein interactions and cellular processes.
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Melting Points
| Substituent Type | Example Compound | Melting Point (°C) |
|---|---|---|
| Electron-withdrawing (CF₃) | [2-(CF₃)pyridin-4-yl]methanamine HCl | 203–204 |
| Electron-donating (OPh-OEt) | Target compound | ~250 (estimated) |
| Halogen (Cl) | [2-(4-Cl-phenyl)thiazol-4-yl]methanamine HCl | 268 |
Table 2: Molecular Weight and Solubility Trends
| Substituent | Molecular Weight (g/mol) | Relative Solubility (Polar Solvents) |
|---|---|---|
| Ethoxyphenoxy (target) | ~300 | Moderate |
| CF₃ | 194.61 | High |
| Azepane | 289.22 | Low |
Biological Activity
[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
The compound has the molecular formula C13H16ClN2O2 and a molecular weight of 270.73 g/mol. It is synthesized through a multi-step process involving the reaction of 4-ethoxyphenol with pyridine derivatives, followed by amination and formation of the hydrochloride salt.
Synthetic Route Overview:
- Starting Material: 4-Ethoxyphenol
- Intermediate Formation: Reaction with pyridine to form a pyridinyl ether.
- Final Product: Conversion to methanamine derivative and subsequent hydrochloride salt formation.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Receptors: It may act as an agonist or antagonist at specific receptor sites.
- Enzymatic Inhibition: The compound has shown potential in inhibiting enzymes related to disease pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, it demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 64 µg/mL |
| Escherichia coli | 64 µg/mL | 128 µg/mL |
These results suggest that the compound could be a candidate for further development in treating bacterial infections.
Anti-inflammatory Properties
In vitro studies have indicated that this compound exhibits anti-inflammatory effects by modulating cytokine production. Specifically, it has been shown to reduce levels of TNF-α and IL-6 in activated macrophages.
Safety and Toxicology
Toxicological assessments reveal that while the compound exhibits promising biological activity, caution is warranted due to potential toxicity at higher concentrations. The compound has been classified as harmful if swallowed (H301) and should be handled with care.
Q & A
Q. How can researchers address batch-to-batch variability in synthetic yield and purity?
- Methodology : Implement Quality-by-Design (QbD) principles, varying parameters like stirring rate, solvent volume, and cooling rates. Use Design of Experiments (DoE) software to identify critical process parameters. Purify via recrystallization (ethanol/water) or column chromatography .
Data Analysis and Contradiction Management
Q. How should discrepancies in dose-dependent effects between in vitro and in vivo studies be analyzed?
- Methodology : Normalize data to account for bioavailability differences (e.g., plasma protein binding). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile in vitro IC with in vivo ED. Cross-validate with microdialysis in target tissues .
Q. What statistical methods are appropriate for interpreting heterogeneous biological replicate data?
- Methodology : Apply mixed-effects models to account for inter-experiment variability. Use bootstrapping for small sample sizes. Report 95% confidence intervals and effect sizes instead of p-values alone .
Comparative Structural Analysis
Q. How do structural analogs (e.g., 4-methoxy or 4-fluoro derivatives) differ in receptor binding profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
